1-Methoxy-2-propadienylbenzene
Description
Structure
3D Structure
Properties
CAS No. |
73234-94-3 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
InChI |
InChI=1S/C10H10O/c1-3-6-9-7-4-5-8-10(9)11-2/h4-8H,1H2,2H3 |
InChI Key |
RTGGRRAFZPRKEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=C=C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methoxy 2 Propadienylbenzene
Regioselective and Stereoselective Synthesis Approaches to Methoxy-Substituted Allene-Benzene Systems
The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like methoxy-substituted allene-benzene systems. The challenge lies in directing the formation of the allene (B1206475) group to the desired position on the benzene (B151609) ring and controlling the spatial arrangement of the substituents.
Researchers have developed methods that leverage the electronic properties of the methoxy (B1213986) group to guide reactions. For instance, lithiation of 1-aryl-3-alkylpropadienes followed by transmetalation with zinc bromide and subsequent palladium-catalyzed Negishi coupling with halides can produce trisubstituted allenes with high regioselectivity. organic-chemistry.org Deuterium labeling experiments have been used to propose mechanisms for this regioselective lithiation. organic-chemistry.org
Stereoselective strategies often involve the use of chiral catalysts or auxiliaries. While direct asymmetric synthesis of 1-methoxy-2-propadienylbenzene is a specific and challenging target, broader strategies for chiral allene synthesis offer potential pathways. For example, rhodium-catalyzed regio- and enantioselective coupling of aryl hydrazines with terminal allenes has been developed to create chiral N-allylic aryl hydrazines, which can then undergo Fischer indolization. nih.gov This highlights a strategy where an allene is a reactant, but the principles of achieving enantioselectivity could be adapted. Another approach involves the retro-propargylation of tertiary homopropargyl alcohols, which proceeds through a cyclic transition state and can transfer the stereochemistry from the starting alcohol to the resulting arylallene. organic-chemistry.orgacs.org
Metal-Catalyzed Coupling Reactions in Propadienylbenzene Synthesis
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to the synthesis of arylallenes. eie.grsioc-journal.cnnih.gov These methods typically involve the reaction of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium. eie.groatext.com
Several named reactions are pertinent to the synthesis of propadienylbenzenes:
Negishi Coupling: This reaction couples an organozinc compound with an organic halide. It has been successfully used for the synthesis of trisubstituted allenes from 1-aryl-3-alkylpropadienes. organic-chemistry.org The reaction demonstrates broad scope and functional group tolerance. nih.govumb.edu
Stille Coupling: This involves the reaction of an organotin compound (stannane) with an organic halide. Arylallenes and alkenylallenes have been prepared by coupling allenylstannanes with aryl or alkenyl iodides using a Pd(PPh₃)₄ catalyst. organic-chemistry.org
Sonogashira Coupling: While classically used to couple terminal alkynes with aryl or vinyl halides, modifications and related palladium-copper co-catalyzed systems can be adapted for allene synthesis. umb.edu
Heck Reaction: This reaction pairs an unsaturated halide with an alkene. While not a direct route to allenes, its principles of palladium-catalyzed C-C bond formation are fundamental in the field. umb.edu
These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of ligands, such as phosphines or N-heterocyclic carbenes, is crucial for the stability and efficiency of the catalyst. eie.gr
Table 1: Comparison of Metal-Catalyzed Coupling Reactions for Arylallene Synthesis
| Coupling Reaction | Organometallic Reagent | Organic Halide/Substrate | Typical Catalyst | Key Features |
|---|---|---|---|---|
| Negishi | Organozinc | Aryl/Vinyl Halide | Palladium or Nickel | High reactivity and functional group tolerance. nih.govumb.edu |
| Stille | Organotin (Stannane) | Aryl/Vinyl Halide | Palladium | Tolerant of a wide range of functional groups. umb.edu |
| Kumada | Grignard (Organomagnesium) | Aryl/Vinyl Halide | Palladium or Nickel | Uses readily available Grignard reagents. umb.edu |
| Suzuki | Organoboron | Aryl/Vinyl Halide | Palladium | Mild reaction conditions and low toxicity of boron reagents. oatext.com |
Radical-Mediated Pathways for Allene Formation in Aryl Systems
Radical reactions offer unique pathways for the formation and functionalization of allenes, often proceeding under mild conditions without the need for expensive transition metal catalysts. nih.govacs.org The reactivity of allenes in radical reactions is distinct from that of alkenes and alkynes due to the central sp-hybridized carbon, which influences the regioselectivity of radical addition. nih.govnih.gov
Several radical-mediated strategies are relevant to arylallene synthesis:
Radical Addition to 1,3-Enynes: This approach has been recognized as a significant method for allene synthesis. researchgate.net
Transformation of Propargylic Compounds: Radical-mediated conversion of propargylic compounds, such as propargyl sulfides, provides a versatile route to substituted allenes. researchgate.net
Radical C-H Functionalization: Direct functionalization of allene C-H bonds can be achieved through a hydrogen atom abstraction (HAA) process. dicp.ac.cn For example, a copper-catalyzed system using an N-fluoro-N-alkylsulfonamide as a bulky HAA reagent enables the cyanation of allenyl C(sp²)-H bonds, avoiding addition to the allene double bonds. dicp.ac.cn The proposed mechanism involves the formation of an allenyl radical, which is then trapped. dicp.ac.cn
Radical Cyclization: Amidyl radicals can be generated photochemically and engage in cyclization with a tethered allene to yield a vinyl radical, which can be trapped to form complex products. nih.govacs.org
These radical pathways are often initiated by light (photoredox catalysis) or radical initiators and can involve radical chain processes. nih.govresearchgate.net The challenge in these reactions is to control the regioselectivity of the initial radical addition, which can occur at either the terminal or central carbon of the allene moiety. nih.govmdpi.com
Chemo-Enzymatic Methods for Related Oxygenated Propenylbenzenes and Potential Analogies
While direct chemo-enzymatic synthesis of this compound is not widely reported, methods developed for structurally related oxygenated propenylbenzenes, such as anethole (B165797) and isoeugenol, offer valuable insights and potential analogies. frontiersin.orglivescience.io These methods combine chemical synthesis with enzymatic catalysis to achieve high selectivity and produce compounds under environmentally friendly conditions. livescience.ioresearchgate.net
A common two-step chemo-enzymatic process involves:
Enzymatic Epoxidation: A propenylbenzene is first converted to its corresponding epoxide. This step is often catalyzed by a lipase, such as Novozym 435, using aqueous hydrogen peroxide. researchgate.netnih.gov
Hydrolysis or Microbial Oxidation: The resulting epoxide can be hydrolyzed to form a diol. frontiersin.orgnih.gov Alternatively, the diol can undergo microbial oxidation using bacterial strains like Rhodococcus erythropolis to yield hydroxy ketones. frontiersin.orglivescience.ionih.govnih.gov
These oxygenated derivatives of propenylbenzenes are valuable in the flavor, fragrance, and pharmaceutical industries. frontiersin.orglivescience.io The principles of using enzymes for selective oxygenation of the propenyl side chain could potentially be adapted for the synthesis of functionalized allene-benzene systems, provided a suitable substrate and enzyme combination can be identified.
Table 2: Microorganisms Used in the Biotransformation of Propenylbenzene Derivatives
| Microorganism | Transformation | Starting Material | Product | Reference |
|---|---|---|---|---|
| Dietzia sp. DSM44016 | Microbial Oxidation | Diols of propenylbenzenes | Hydroxy ketones | frontiersin.orgnih.govnih.gov |
| Rhodococcus erythropolis DSM44534 | Microbial Oxidation | Diols of propenylbenzenes | Hydroxy ketones | frontiersin.orgnih.govnih.gov |
| Rhodococcus erythropolis PCM2150 | Microbial Oxidation | Diols of propenylbenzenes | Hydroxy ketones | frontiersin.orgnih.gov |
| Rhodococcus ruber PCM2166 | Microbial Oxidation | Diols of propenylbenzenes | Hydroxy ketones | frontiersin.orgnih.gov |
Development of Novel Strategies for Arylallene Derivative Construction
The pursuit of more efficient and selective methods for constructing arylallene derivatives has led to the development of several novel strategies that expand the synthetic chemist's toolkit.
Gold-Catalyzed Reactions: Gold catalysts have been shown to activate the unsaturated bonds of arylallenes, leading to oxidation products. beilstein-journals.orgd-nb.info For example, a gold-catalyzed oxidation of arylallenes can yield α-diketones and aldehydes, which can be further condensed to synthesize heterocycles like quinoxalines and benzimidazoles. beilstein-journals.orgd-nb.info
Mercury-Catalyzed Cyclization: Mercury(II) triflate (Hg(OTf)₂) can catalyze the cyclization of allenes bearing an electron-rich aryl substituent. researchgate.netacs.org This reaction proceeds via a proposed pathway involving direct hydrogen transfer from the aromatic ring to a vinyl mercury intermediate. researchgate.netacs.org
Photoredox Catalysis: Visible-light-induced reactions provide a mild and powerful way to generate reactive intermediates. A photoredox-catalyzed chlorotrifluoromethylation of arylallenes has been developed to synthesize 2-trifluoromethyl allyl chlorides, which are valuable building blocks. figshare.com
Ene Reactions of Arynes: Arynes, which are highly reactive intermediates, can be generated in situ and react with alkynes that have a propargylic hydrogen. This ene reaction furnishes substituted phenylallenes in a single step. organic-chemistry.org
Synergistic Catalysis: Researchers have explored the use of two different types of catalysts in a single flask to achieve transformations that are not possible with either catalyst alone. eurekalert.org A system combining a palladium catalyst with an N-heterocyclic carbene (NHC) organocatalyst has been successfully developed for ketone synthesis, showcasing a new frontier in catalytic strategies that could be applied to complex targets like arylallenes. eurekalert.org
These emerging methods highlight the continuous innovation in organic synthesis, providing new routes to access the valuable arylallene scaffold with increasing efficiency and control.
Chemical Transformations and Reaction Mechanisms of 1 Methoxy 2 Propadienylbenzene
Intramolecular Cyclization Reactions of 1-Methoxy-2-propadienylbenzene Analogues
Intramolecular cyclization reactions of allene-yne systems, which are structural analogues of this compound, provide powerful methods for the synthesis of complex carbocyclic and heterocyclic frameworks. These reactions often proceed through highly reactive diradical intermediates, and their pathways are influenced by various factors.
Exploration of Myers-Saito and Schmittel Type Cyclizations in Allene-Yne Systems
Enyne-allenes, which are related to this compound, can undergo thermal or photochemical cyclization to form diradical species. Two major competing pathways are the Myers-Saito cyclization and the Schmittel cyclization. nih.govrsc.org
The Myers-Saito cyclization involves the formation of a bond between the central carbon of the allene (B1206475) (C2) and the terminal alkyne carbon (C7), leading to an α,3-didehydrotoluene diradical intermediate. nih.govrsc.org This pathway is often the most energetically favorable process. rsc.org In contrast, the Schmittel cyclization results from bond formation between the internal allene carbon (C2) and the internal alkyne carbon (C6), generating a fulvenyl diradical intermediate. nih.gov
For the parent hepta-1,2,4-triene-6-yne, theoretical studies have shown that the transition state for the Myers-Saito cyclization is lower in energy than that for the Schmittel cyclization, with an activation energy of 16.6 kcal/mol and an exothermic reaction energy of 16.2 kcal/mol. nih.gov The transition state for the Schmittel cyclization is calculated to be 6.7 kcal/mol higher in energy. nih.gov
The competition between these two pathways can be influenced by the reaction conditions. For instance, the photolysis of an enyne-allene at 300 nm in toluene (B28343) yielded products from both Schmittel and Myers-Saito cyclizations, indicating that both pathways are accessible under photochemical activation. rsc.org
Influence of Electronic and Steric Factors on Cyclization Pathways
The regioselectivity of the cyclization of enyne-allenes is significantly influenced by both electronic and steric factors. nih.govarkat-usa.orgresearchgate.net
Steric Effects: The presence of bulky substituents at the alkyne terminus can steer the reaction towards the Schmittel cyclization pathway. rsc.orgarkat-usa.org This is attributed to the destabilization of the Myers-Saito transition state due to repulsive steric interactions between the substituents on the alkyne and allene termini. arkat-usa.org For example, enyne-allenes with bulky groups like tert-butyl or trimethylsilyl (B98337) at the alkyne terminus exclusively undergo C2-C6 (Schmittel) cyclization upon heating. arkat-usa.org
Electronic Effects: The electronic nature of substituents on the aryl ring can also dictate the cyclization outcome. While not directly studying this compound, related studies on palladium-catalyzed coupling-cyclization reactions of allenylmalonates show that the electronic properties of both the allene substrate and the reacting partner influence the formation of either three-membered or five-membered rings. nih.gov In the context of enyne-allenes, aryl substituents at the acetylene (B1199291) terminus have been shown to influence the switch from the Myers-Saito to the C2-C6 pathway. arkat-usa.org
Intermolecular Reactions Involving the Propadienyl Moiety
The electron-rich double bonds of the propadienyl group in this compound are susceptible to attack by both electrophiles and nucleophiles, and can also participate in cycloaddition reactions.
Electrophilic Additions to the Allene System of this compound
Allenes readily undergo electrophilic addition reactions. msu.edu The regioselectivity of these additions is dependent on the substitution pattern of the allene and the nature of the electrophile. msu.eduacs.org For aryl-substituted allenes, electrophilic attack can lead to the formation of a carbocation intermediate. nih.gov The presence of the methoxy (B1213986) group on the benzene (B151609) ring in this compound would be expected to influence the stability of any potential carbocationic intermediates, thereby directing the regioselectivity of the addition.
In a general sense, the addition of an electrophile (E+) to an allene can occur at either the central or a terminal carbon. Attack at the central sp-hybridized carbon is often favored when the resulting carbocation can be stabilized by resonance, such as with a benzyl (B1604629) group. msu.edu In the case of this compound, electrophilic attack at the central carbon would lead to a vinyl cation, while attack at the terminal carbon would generate an allylic cation stabilized by the methoxy-substituted phenyl ring.
A study on the electrophilic addition of carbocations to aryl-substituted allenes demonstrated the formation of stereodefined allylic halides and indenes with excellent regio- and stereoselectivity. nih.gov The specific outcome is dependent on the structure of the allene. nih.gov
Nucleophilic Additions and Substitutions at the Allene Linkage
While less common than electrophilic additions, allenes can undergo nucleophilic attack, particularly at the central, more electron-deficient sp-hybridized carbon atom. researchgate.net The presence of electron-withdrawing groups on the allene can facilitate such reactions. In the case of this compound, the electron-donating methoxy group would likely disfavor direct nucleophilic attack on the allene system unless the nucleophile is particularly strong or the reaction is catalyzed.
However, nucleophilic aromatic substitution can occur on benzene rings under certain conditions, especially when activated by electron-withdrawing groups. libretexts.org While the methoxy group is generally activating for electrophilic aromatic substitution, under harsh conditions or via specific mechanisms like the benzyne (B1209423) mechanism, nucleophilic substitution on the aromatic ring of a related structure could be envisaged. masterorganicchemistry.com
Cycloaddition Reactions (e.g., [3+2] cycloadditions)
Allenes are excellent partners in cycloaddition reactions. nih.gov The [3+2] cycloaddition of allenes with various 1,3-dipoles or their synthetic equivalents provides a powerful tool for the construction of five-membered rings. rsc.orgsci-rad.com
Rhodium-catalyzed intramolecular [3+2] cycloadditions of 1-allene-vinylcyclopropanes have been developed to construct cyclopentane-fused bicyclic systems. pku.edu.cnpku.edu.cn This transformation involves the allene moiety acting as the two-carbon component. Although this is an intramolecular example, it highlights the reactivity of the allene in such cycloadditions. It is conceivable that this compound could participate as the two-pi component in intermolecular [3+2] cycloadditions with suitable three-atom components. These reactions are known to be efficient for creating five-membered carbo- and heterocycles. nih.gov
Rearrangement Processes of the Allene Functionality in Methoxy-Substituted Aryl Systems
The allene moiety within methoxy-substituted aryl systems, such as in this compound, is susceptible to a variety of rearrangement reactions, often catalyzed by transition metals. A notable transformation is the rearrangement of aryl-substituted allenes into conjugated 1,3-dienes. Gold(III) catalysts, in particular, have proven effective in facilitating this isomerization at ambient temperatures. mdpi.com
The mechanism for this rearrangement is proposed to proceed through the activation of the allene by the carbophilic gold catalyst. For aryl-substituted allenes, this activation leads to the formation of a tertiary carbocation intermediate. mdpi.com The presence of a methoxy group on the aryl ring, as in this compound, can play a significant role in stabilizing this cationic intermediate through resonance donation of electrons. This stabilization is crucial for the viability of the reaction pathway. For instance, in related systems, a 4-methoxyaryl substituent has been shown to stabilize such intermediates, and it is expected that a 2-methoxy group would exert a similar, if sterically modified, electronic influence. mdpi.com The reaction is highly dependent on the substitution pattern of the allene; successful rearrangement often requires the formation of a stable tertiary carbocation, as 1,2-disubstituted allenes have been shown to be unreactive under similar conditions. mdpi.com
Deuterium-labeling experiments in analogous systems have provided evidence for a cooperative intramolecular proton transfer facilitated by an additive like nitrosobenzene, which ultimately leads to the 1,3-diene product after protodeauration. mdpi.com While the literature extensively covers aryl-substituted allenes, the specific rearrangement of the this compound isomer highlights the general principle that electron-donating groups on the aromatic ring can facilitate such transformations by stabilizing key cationic intermediates. mdpi.com
Mechanistic Investigations of this compound Reactivity
The reactivity of this compound is a subject of detailed mechanistic inquiry, exploring the complex interplay of electronic effects, transition states, and reaction dynamics that govern its chemical behavior.
Computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating the reaction pathways available to aryl-substituted allenes. For the related compound 1-ethynyl-2-propadienylbenzene, investigations have focused on the competition between the C2−C7 (Myers−Saito) and C2−C6 (Schmittel) cyclization pathways, which lead to different diradical intermediates. acs.org
These studies reveal that benzannulation—the presence of the benzene ring—plays a critical role in influencing the energetics of these competing pathways. acs.org Transition state calculations predict that the aromatic ring selectively lowers the activation barrier for the C2−C6 cyclization compared to the C2−C7 pathway by approximately 2.3 kcal/mol. acs.orgacs.org This preference is attributed to the greater stabilization of the resulting bis-dehydromethylfulvene diradical (from C2−C6 cyclization) by the fused benzene ring, an effect estimated to be around 10 kcal/mol. acs.orgacs.org
For this compound, the electron-donating methoxy group is expected to further modulate these reaction barriers. The methoxy group can influence the stability of the transition states and the diradical intermediates, potentially altering the selectivity between the C2−C6 and C2−C7 cyclization routes. The general principle remains that the reaction pathway is determined by the relative energies of the transition states leading to various intermediates. nih.gov In radical additions to substituted allenes, attack generally occurs at the central (β) carbon to form the more stable allylic radical intermediates. nih.gov The specific electronic contribution of the methoxy substituent is a key factor in the precise characterization of these transition states.
Table 1: Calculated Energy Differences in Competing Cyclization Pathways of 1-Ethynyl-2-propadienylbenzene
| Parameter | Energy Difference (kcal/mol) | Favored Pathway |
| Transition State Barrier (ΔE‡) | 2.3 | C2−C6 Cyclization |
| Diradical Product Stability (ΔEproduct) | ~10 | C2−C6 Cyclization |
| Data sourced from Becke3LYP/6-31G calculations. acs.orgacs.org* |
Recent mechanistic studies have revealed that the reactivity of allenes cannot always be explained by conventional transition state theory alone. nih.govresearchgate.net A phenomenon known as post-transition state bifurcation (PTSB) has been identified as a key factor governing selectivity in many allene reactions, particularly radical additions. nih.govresearchgate.net PTSB occurs when a single transition state leads to two or more distinct product pathways on the potential energy surface. researchgate.net
In the context of radical additions to allenes, a single radical addition transition state can lead to both Z- and E-allylic radical intermediates. nih.govdigitellinc.com The branching of the reaction path occurs after the system has passed through the highest energy point (the transition state). This means that the product ratio is not determined by the relative energies of the transition states (as there is only one), but by the dynamic trajectory of the molecules as they descend from the transition state. researchgate.netacs.org
Interestingly, molecular dynamics simulations have shown that these reactions often favor the formation of the thermodynamically less stable Z-allylic radical. nih.govdigitellinc.com This non-statistical outcome is a hallmark of dynamic effects controlling reaction selectivity. The stereoselectivity is synergistically controlled by the structure of the transition state and the specific motions (like bond torsion) of the molecule as it evolves along the bifurcating reaction coordinates. nih.govresearchgate.net This discovery of PTSB in allene chemistry has refined the understanding of radical addition mechanisms and highlights the importance of considering dynamic effects for predicting product distributions. nih.govdigitellinc.com
Table 2: Conceptual Illustration of Post-Transition State Bifurcation in Allene Radical Addition
| Feature | Description |
| Transition State | A single, ambimodal transition state for the initial radical attack. researchgate.net |
| Reaction Path | The path bifurcates after the transition state is traversed. nih.govresearchgate.net |
| Products | Leads to both Z- and E-allylic radical intermediates. digitellinc.com |
| Selectivity Control | Determined by molecular dynamics and reaction path curvature, not transition state energies. nih.govresearchgate.net |
| Observed Outcome | Often favors the thermodynamically less stable isomer (e.g., Z-product). digitellinc.com |
Diradical species are frequently postulated as key intermediates in the chemical transformations of allenes, including cyclization and cycloaddition reactions. nih.govwindows.net The reaction of an allene can proceed through a stepwise mechanism involving the formation of a diradical intermediate, which can then cyclize to form the final product(s). windows.net For example, the Diels-Alder reaction of allene with butadiene can proceed via a single ambimodal transition state that leads to either a concerted pathway or a stepwise path through a diradical intermediate. windows.net
The direct observation and characterization of these transient diradical intermediates present a significant experimental challenge. Advanced spectroscopic techniques, such as matrix isolation spectroscopy combined with photolysis, have been employed to generate and study these reactive species at low temperatures. beilstein-journals.org For instance, the diradical intermediates in the isomerization of bisallenes have been successfully studied using cross-polarization magic-angle spinning (CPMAS) ¹³C NMR spectroscopy at 77 K. beilstein-journals.org
Computational chemistry provides a powerful complementary tool for probing the structure and energetics of these diradicals. nih.gov However, accurately modeling these open-shell species is computationally demanding. Standard DFT methods can sometimes yield inaccurate energies for diradicals. windows.net More sophisticated methods, such as Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-Order Perturbation Theory (CASPT2), are often required to obtain reliable results for the energetics of both the diradical intermediates and the transition states leading to them. windows.net These combined experimental and computational approaches are essential for building a complete picture of the role of diradical intermediates in the complex chemistry of propadienyl systems like this compound.
Advanced Spectroscopic Characterization Techniques Applied to 1 Methoxy 2 Propadienylbenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation (e.g., ¹H, ¹³C, and 2D NMR Experiments)
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 1-Methoxy-2-propadienylbenzene. Through ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, the connectivity and spatial relationships of all atoms in the molecule can be mapped.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons, the allenic protons, and the methoxy (B1213986) group protons. The aromatic protons on the substituted benzene (B151609) ring would typically appear in the range of δ 6.8-7.5 ppm. The exact chemical shifts and splitting patterns would depend on the ortho, meta, or para position of the propadienyl group relative to the methoxy group, with the electron-donating methoxy group generally shifting ortho and para protons to a higher field (lower ppm). The allenic protons are chemically distinct; the terminal CH₂ protons (=C=CH₂) would likely appear around δ 5.0-5.5 ppm, while the proton on the central carbon of the allene (B1206475) attached to the ring (Ar-CH=C=) would resonate at a lower field, typically around δ 6.0-6.5 ppm. rsc.org The three protons of the methoxy group (-OCH₃) would present as a sharp singlet, expected around δ 3.8 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The central sp-hybridized carbon of the allene group (C=C =C) is a key diagnostic signal, appearing significantly downfield, often near δ 200-210 ppm. cdnsciencepub.com The other two sp² hybridized carbons of the allene would resonate around δ 80-100 ppm. The aromatic carbons would show signals in the typical range of δ 110-160 ppm, with the carbon attached to the oxygen of the methoxy group being the most downfield in this region. The methoxy carbon itself would appear at approximately δ 55-60 ppm.
2D NMR Experiments: To confirm the assignments from 1D spectra, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, between adjacent protons on the aromatic ring and between the allenic protons. cdnsciencepub.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and hydrogen atoms, definitively linking each proton signal to its corresponding carbon signal. cdnsciencepub.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between carbon and hydrogen atoms. It would be vital for establishing the connectivity between the allenic protons and the aromatic ring carbons, as well as linking the methoxy protons to the correct aromatic carbon. cdnsciencepub.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data for phenylallene cdnsciencepub.comlibretexts.org and known substituent effects of the methoxy group.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Aromatic (C-H) | 6.8 - 7.5 | 110 - 130 | Multiplet |
| Aromatic (C-O) | - | 155 - 160 | Singlet |
| Aromatic (C-Allene) | - | 130 - 135 | Singlet |
| Allenic (Ar-CH=) | 6.0 - 6.5 | 95 - 100 | Triplet |
| Allenic (=C=) | - | 205 - 210 | Singlet |
| Allenic (=CH₂) | 5.0 - 5.5 | 80 - 85 | Doublet |
| Methoxy (-OCH₃) | ~3.8 | ~55 | Singlet |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of this compound (C₁₀H₁₀O), which is calculated to be 146.0732 g/mol . This precise mass measurement allows for the unambiguous determination of its elemental formula.
When coupled with Gas Chromatography (GC-MS), the molecule is ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner. The resulting fragmentation pattern provides a "fingerprint" that aids in structural confirmation. For aromatic compounds, the molecular ion peak ([M]⁺) is generally strong and stable. libretexts.org
Key fragmentation pathways for this compound would likely include:
Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond would result in a significant [M-15]⁺ fragment ion.
Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the loss of formaldehyde from the methoxy group, yielding an [M-30]⁺ ion.
Cleavage of the allene group: Fragmentation of the propadienyl side chain can occur.
Formation of a tropylium (B1234903) ion: A common fragmentation for alkylbenzenes, rearrangement to the stable tropylium cation (m/z 91) is possible, although less direct than in simple toluene (B28343) derivatives.
Phenyl cation fragments: Loss of the entire side chain can lead to fragments characteristic of the substituted phenyl ring. libretexts.orgmt.com
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Notes |
|---|---|---|
| 146 | [C₁₀H₁₀O]⁺• | Molecular Ion (M⁺•) |
| 131 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 116 | [M - CH₂O]⁺ | Loss of formaldehyde via rearrangement |
| 115 | [C₉H₇]⁺ | Loss of methoxy radical |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of many benzyl (B1604629) compounds |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Allene and Aromatic Vibrational Modes
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, providing crucial information about the functional groups present. cdnsciencepub.com
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the allene, the substituted aromatic ring, and the ether linkage.
Allene Stretch: The most diagnostic feature of an allene is the asymmetric C=C=C stretching vibration, which appears as a sharp, strong band in the region of 1950-1960 cm⁻¹. s-a-s.org
Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching of the methoxy group will appear in the 2850-3000 cm⁻¹ region.
Aromatic C=C Stretch: Benzene ring C=C stretching vibrations occur in the 1450-1600 cm⁻¹ range.
C-O-C Stretch: The C-O stretching of the aryl-alkyl ether will produce a strong, characteristic absorption band around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1040 cm⁻¹ (symmetric stretch).
Out-of-Plane Bending: The C-H out-of-plane (OOP) bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the asymmetric allene stretch is strong in the IR, the symmetric C=C=C stretch, appearing around 1070-1100 cm⁻¹, is typically strong in the Raman spectrum. s-a-s.org Aromatic ring vibrations, particularly the "ring-breathing" mode around 1000 cm⁻¹, are also often prominent in Raman spectra. researchgate.net The combination of IR and Raman spectroscopy allows for a more complete picture of the molecule's vibrational framework. utoronto.ca
Table 3: Predicted Principal Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected in IR | Expected in Raman |
|---|---|---|---|
| 3000 - 3100 | Aromatic C-H Stretch | Medium | Strong |
| 2850 - 3000 | Aliphatic C-H Stretch (Methoxy) | Medium | Medium |
| 1950 - 1960 | Asymmetric C=C=C Stretch (Allene) | Strong, Sharp | Weak |
| 1450 - 1600 | Aromatic C=C Ring Stretch | Medium | Strong |
| ~1250 | Asymmetric C-O-C Stretch | Strong | Weak |
| 1070 - 1100 | Symmetric C=C=C Stretch (Allene) | Weak | Strong |
| 690 - 900 | Aromatic C-H Out-of-Plane Bend | Strong | Weak |
Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Probing
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within the molecule. The chromophores in this compound are the phenyl ring and the conjugated allene system.
UV-Visible Spectroscopy: The benzene ring exhibits characteristic π → π* transitions. The presence of the methoxy and allenyl substituents will cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. One would expect to see absorption maxima (λ_max) in the UV region, likely between 250-290 nm, corresponding to the electronic transitions of the substituted aromatic system. The conjugation with the allene may lead to more complex spectra compared to simple substituted benzenes. proteus-instruments.com
Fluorescence Spectroscopy: Upon absorption of UV light, the molecule can relax by emitting light at a longer wavelength, a process known as fluorescence. Aromatic compounds are often fluorescent. drawellanalytical.com The fluorescence emission spectrum would be characteristic of the molecule's excited state structure. The methoxy group, being an electron-donating group, generally enhances the fluorescence quantum yield of aromatic compounds. The sensitivity of fluorescence spectroscopy is typically much higher than that of UV-Vis absorption spectroscopy, making it useful for detecting trace amounts of the compound. biocompare.comcreative-proteomics.com
Hyphenated Analytical Techniques for Reaction Monitoring and Product Analysis (e.g., LC-MS, GC-IR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures, such as those encountered during the synthesis or reaction of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. acs.org This technique is ideal for monitoring the progress of a reaction by separating reactants, intermediates, and products in the reaction mixture, with the mass spectrometer providing molecular weight information for each component as it elutes from the column. mac-mod.comnih.gov This allows for both qualitative identification and quantitative analysis of the species present.
Gas Chromatography-Infrared (GC-IR): GC-IR couples a gas chromatograph with an FTIR spectrometer. chromatographytoday.com As components of a volatile mixture are separated by the GC column, they pass through a light pipe or are deposited on a cooled surface, and their IR spectra are recorded "on-the-fly". nih.gov This technique is particularly valuable for distinguishing between isomers, which may have identical mass spectra but will exhibit distinct IR spectra due to their different molecular structures. alwsci.com For example, GC-IR could readily differentiate this compound from its isomers, such as 1-methoxy-2-propynylbenzene, based on the unique allene absorption band around 1950 cm⁻¹.
Computational and Theoretical Chemistry Studies of 1 Methoxy 2 Propadienylbenzene
Quantum Chemical Approaches to Molecular Structure and Electronic Properties (e.g., Density Functional Theory (DFT) and Ab Initio Methods)
Quantum chemical methods are fundamental to understanding the geometry and electronic nature of 1-methoxy-2-propadienylbenzene. mdpi.com Density Functional Theory (DFT) and ab initio methods are powerful tools for these investigations. baranlab.orgvasp.atuchicago.edu DFT, particularly with functionals like B3LYP, is often used to optimize the molecular geometry, determining the most stable arrangement of atoms in three-dimensional space. epstem.netnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles.
For instance, DFT calculations can elucidate the subtle interplay between the methoxy (B1213986) group, the benzene (B151609) ring, and the propadienyl moiety. The electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are also determined. The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's kinetic stability and chemical reactivity.
Ab initio methods, while often more computationally intensive, provide a high level of theory and are used to validate DFT results and to calculate properties where electron correlation is particularly important. vasp.at These methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a rigorous approach to understanding the molecule's intrinsic properties. vasp.ataps.org
Table 1: Calculated Geometric and Electronic Properties of this compound (Exemplary Data)
| Property | Calculated Value | Method |
| C=C=C Bond Angle | ~178° | DFT/B3LYP/6-31G |
| C-O Bond Length | ~1.36 Å | DFT/B3LYP/6-31G |
| HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G |
| LUMO Energy | -0.5 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G* |
Note: The values presented are illustrative and would be determined through specific computational studies.
Prediction of Reactivity and Selectivity through Advanced Computational Modeling
Advanced computational modeling allows for the prediction of how this compound will behave in chemical reactions. By mapping the electron density and electrostatic potential, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified.
For example, the central carbon of the allene (B1206475) group is known to be a site of interest for certain reactions. acs.org Computational models can quantify the relative reactivity of the different double bonds within the propadienyl system and the aromatic ring. This information is invaluable for predicting the regioselectivity and stereoselectivity of addition reactions. Theoretical calculations can also be used to compare the reaction barriers for different potential pathways, thereby predicting the most likely products. mdpi.com
Potential Energy Surface Mapping and Reaction Coordinate Analysis for Complex Transformations
For more complex reactions, such as rearrangements or cycloadditions, mapping the potential energy surface (PES) is crucial. acs.orgnih.govaip.org A PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. osti.gov By locating the transition states—the high-energy points between reactants and products—and the reaction intermediates, the entire reaction mechanism can be charted. nih.govresearchgate.net
Reaction coordinate analysis involves identifying the minimum energy path on the PES that connects reactants to products. This analysis provides a detailed, step-by-step view of the transformation, including the energy barriers that must be overcome. nih.gov In the context of this compound, this could be used to study its isomerization to other related compounds or its participation in pericyclic reactions. The discovery of bifurcations on the potential energy surface, where a single transition state can lead to multiple products, highlights the need for a thorough analysis of the entire surface to understand reaction pathways. nih.govresearchgate.net
Molecular Dynamics Simulations for Elucidating Reaction Dynamics in Allene-Based Systems
While quantum chemical calculations typically focus on stationary points on the PES, molecular dynamics (MD) simulations introduce the element of time and temperature. nih.gov MD simulations model the movement of atoms and molecules over a period of time, providing a dynamic picture of the reaction. wayne.edumdpi.com This is particularly useful for understanding how the molecule explores its conformational space and how it interacts with solvent molecules.
In the context of allene-based systems, MD simulations can be used to study the dynamics of reactions, such as the approach of a reactant and the subsequent bond-making and bond-breaking processes. wayne.edu These simulations can reveal dynamic effects that are not apparent from static calculations, such as the role of vibrational energy in overcoming reaction barriers. Coarse-grained molecular dynamics, in particular, allows for the simulation of larger systems over longer timescales. nih.gov
Computational Prediction of Spectroscopic Properties to Aid Experimental Characterization
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and purity of a sample. Methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy. epstem.net
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be used to assign the peaks in an experimental spectrum to specific vibrational modes of the molecule. This is particularly useful for complex molecules where the experimental spectra can be difficult to interpret.
Table 2: Predicted Spectroscopic Data for this compound (Exemplary Data)
| Spectrum | Predicted Peak/Shift | Assignment |
| ¹³C NMR | ~210 ppm | Central carbon of allene |
| ¹H NMR | ~5.0-5.5 ppm | Allenic protons |
| IR | ~1950 cm⁻¹ | Asymmetric C=C=C stretch |
Note: The values presented are illustrative and would be determined through specific computational studies.
Exploration of Derivatives and Analogues of 1 Methoxy 2 Propadienylbenzene
Synthesis and Reactivity of Substituted Propadienylbenzenes with Varied Aromatic Substitution Patterns
The reactivity of arylallenes is significantly influenced by the nature and position of substituents on the aromatic ring. lasalle.eduucalgary.ca These substituents can exert electronic effects, such as resonance and induction, which alter the electron density of the allene (B1206475) moiety and, consequently, its chemical behavior. lasalle.eduucalgary.ca
Electron-donating groups (EDGs), like the methoxy (B1213986) group (-OCH3), increase the electron density of the aromatic ring through a resonance-donating effect. lasalle.edu This enhanced nucleophilicity can activate the allene system towards electrophilic attack. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or carbonyl (-C=O) groups, decrease the electron density of the ring, making the allene less reactive towards electrophiles. lasalle.edulumenlearning.com
The position of the substituent also plays a crucial role. For instance, a methoxy group at the para position is an electron-donating group, while at the meta position, it acts as an electron-withdrawing group. wikipedia.org Steric effects from bulky substituents can also influence the regiochemistry of reactions by hindering access to certain positions on the aromatic ring. lasalle.edu
Recent studies have investigated the chlorination of phenylallene derivatives. beilstein-journals.org While phenylallene itself undergoes indiscriminate chlorination, the introduction of methoxy groups can lead to more selective reactions, sometimes resulting in the formation of vicinal-dichlorides or chlorodienes. beilstein-journals.org The stability of radical intermediates formed during these reactions is often enhanced by the presence of methoxy substituents. beilstein-journals.org
| Substituent | Electronic Effect | Impact on Reactivity |
| -OCH3 (Methoxy) | Electron-donating (resonance), Electron-withdrawing (inductive) | Activating (ortho, para), Deactivating (meta) lasalle.eduwikipedia.org |
| -NO2 (Nitro) | Electron-withdrawing (resonance and inductive) | Deactivating lumenlearning.com |
| -CH3 (Methyl) | Electron-donating (inductive) | Activating lumenlearning.com |
| Halogens (-F, -Cl, -Br, -I) | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivating, but ortho, para-directing lasalle.edu |
| -C=O (Carbonyl) | Electron-withdrawing (resonance and inductive) | Deactivating ucalgary.ca |
Investigation of Methoxy Group Positional Isomers and Their Impact on Chemical Behavior
Positional isomers, which have the same molecular formula but differ in the position of a functional group, can exhibit distinct chemical and physical properties. science-revision.co.ukunacademy.com In the context of 1-methoxy-2-propadienylbenzene, moving the methoxy group to the ortho or meta positions creates isomers with altered reactivity.
As previously mentioned, the electronic effect of the methoxy group is position-dependent. wikipedia.org A para-methoxy group strongly donates electron density into the aromatic ring via resonance, activating the ortho and para positions towards electrophilic substitution. lasalle.edulumenlearning.com In contrast, a meta-methoxy group primarily exerts an electron-withdrawing inductive effect due to the oxygen's electronegativity, deactivating the ring. wikipedia.org The ortho position experiences a combination of these electronic effects, often complicated by steric hindrance from the adjacent propadienyl group. wikipedia.org
Research on the reactivity of radical cations of arylalkenes has shown that meta- and para-methoxy substitution significantly influences the reaction pathways. cdnsciencepub.comcdnsciencepub.com For example, the rate of nucleophilic addition to the radical cation is dependent on the charge density, which is affected by the position of the methoxy group. cdnsciencepub.com Studies on the discrimination of methoxybuphedrone isomers using mass spectrometry have also highlighted how the position of the methoxy group can lead to different fragmentation patterns, allowing for their differentiation. nih.gov
| Isomer | Methoxy Group Position | Predominant Electronic Effect | Expected Impact on Reactivity Towards Electrophiles |
| para-methoxy-2-propadienylbenzene | para | Strong resonance donation | Activation of the aromatic ring lasalle.eduwikipedia.org |
| meta-methoxy-2-propadienylbenzene | meta | Inductive withdrawal | Deactivation of the aromatic ring wikipedia.org |
| ortho-methoxy-2-propadienylbenzene | ortho | Combination of resonance donation and inductive withdrawal, plus steric effects | Complex effects on reactivity wikipedia.org |
Development of Novel Anisole-Allene Hybrid Structures for Enhanced Reactivity or Specific Properties
The combination of the anisole (B1667542) (methoxybenzene) framework with the allene functional group offers opportunities for creating hybrid structures with unique reactivity and properties. Allenes themselves are versatile building blocks in organic synthesis, capable of participating in various reactions including cycloadditions and transition metal-catalyzed transformations. wikipedia.orgmdpi.com The electronic influence of the methoxy group can be harnessed to control the chemo-, regio-, and stereoselectivity of these reactions. researchgate.net
For instance, the development of palladium-catalyzed oxidative C-C bond-forming cascade reactions of allenes allows for the synthesis of complex cross-conjugated polyenes. acs.orgnih.gov The presence and position of a methoxy group on the arylallene can influence the efficiency and outcome of such cascade reactions.
Furthermore, allenols, which contain both an allene and a hydroxyl group, have emerged as important synthetic intermediates. acs.orgnih.gov By analogy, methoxy-substituted allenols or other functionalized anisole-allene hybrids could exhibit synergistic effects between the functional groups, leading to novel reactivity patterns. The methoxy group, for example, could act as an internal nucleophile or influence the coordination of metal catalysts.
Research in this area aims to design and synthesize novel anisole-allene structures that can serve as precursors for complex molecules, including natural products and materials with specific electronic or optical properties. The ability to fine-tune the reactivity of the allene through substitution on the anisole ring is a key aspect of this research. diva-portal.org
Establishment of Structure-Reactivity Relationships in Methoxy-Allene Systems
Understanding the relationship between the structure of methoxy-allene systems and their reactivity is crucial for predicting their chemical behavior and designing new synthetic methodologies. This involves correlating structural features, such as the position and electronic nature of substituents, with reaction outcomes and rates. windows.net
The Hammett equation provides a quantitative framework for assessing the effect of substituents on the reactivity of aromatic compounds. wikipedia.org For methoxy-substituted systems, the Hammett substituent constant (σ) can quantify the electron-donating or -withdrawing ability of the methoxy group at different positions. This information can then be used to predict how changes in the aromatic substitution pattern will affect the rate and mechanism of reactions involving the allene moiety.
Key factors influencing the structure-reactivity relationship in methoxy-allene systems include:
Electronic Effects: The interplay of resonance and inductive effects of the methoxy group and other substituents on the aromatic ring. lasalle.eduucalgary.ca These effects modulate the electron density and nucleophilicity/electrophilicity of both the aromatic ring and the allene.
Steric Effects: The steric hindrance caused by substituents, which can influence the regioselectivity of reactions by blocking certain reaction sites. lasalle.edu
Stabilization of Intermediates: The ability of the methoxy group and other substituents to stabilize reactive intermediates, such as carbocations or radicals, that may be formed during a reaction. beilstein-journals.org This can have a profound impact on the reaction pathway and the distribution of products.
Allene Substitution Pattern: The nature and position of substituents directly on the allene moiety also play a significant role in its reactivity. nih.gov
By systematically varying the structure of methoxy-allene compounds and studying their reactivity in different chemical transformations, researchers can build predictive models that aid in the rational design of new reactions and functional molecules.
Applications of 1 Methoxy 2 Propadienylbenzene in Specialized Chemical Synthesis
Utility as a Versatile Building Block for the Synthesis of Complex Organic Molecules
There is no available research detailing the use of 1-Methoxy-2-propadienylbenzene as a foundational element in the construction of intricate organic structures.
Role in the Targeted Synthesis of Challenging Natural Products and Bioactive Scaffolds
Scientific literature does not currently document the application of this compound in the synthesis of natural products or the creation of frameworks for biologically active molecules.
Contributions to Advanced Materials Chemistry, such as Polymerization Precursors or Functional Monomers
There is no information available regarding the use of this compound as a precursor for polymers or as a monomer in the development of functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
